molecular formula C16H17N B1614808 Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine CAS No. 10122-95-9

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine

Cat. No.: B1614808
CAS No.: 10122-95-9
M. Wt: 223.31 g/mol
InChI Key: BPBOJZFNHXUUNG-UHFFFAOYSA-N
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Description

Tricyclo[82224,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor, followed by a series of functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), sodium hydride (NaH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Alkylated amines

Scientific Research Applications

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine has several applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
  • Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxylic acid

Comparison: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its carboxaldehyde and carboxylic acid counterparts. The amine group allows for additional functionalization and interactions with biological targets, making it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOJZFNHXUUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143792
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10122-95-9
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010122959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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